

Pingbeimine C (CAS No. 128585-96-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Pingbeimine C*

Cat. No.: *B192117*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pingbeimine C, with the Chemical Abstracts Service (CAS) number 128585-96-6, is a naturally occurring steroidal alkaloid belonging to the cevanine classification.^[1] This compound is found in plants of the *Fritillaria* genus, which have a long history of use in traditional medicine, particularly for respiratory ailments. While specific research on **Pingbeimine C** is limited, the broader family of *Fritillaria* alkaloids has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known information on **Pingbeimine C** and presents relevant data from closely related compounds to inform future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pingbeimine C** is presented in the table below. This data is crucial for its handling, formulation, and analysis in a research setting.

Property	Value	Source
CAS Number	128585-96-6	[1]
Molecular Formula	C ₂₇ H ₄₃ NO ₆	[1]
Molecular Weight	477.63 g/mol	[1]
Synonyms	Pingpeimine C, PingbeiMine A, (3 β ,5 α ,7 α ,16 β)-3,7,14,16,20- Pentahydroxycevan-6-one	[1] [2]
Appearance	Solid (predicted)	
Solubility	Soluble in methanol, ethanol, DMSO	
pKa	12.30 \pm 0.70 (Predicted)	

Potential Pharmacological Activities and Mechanism of Action

Direct pharmacological studies on isolated **Pingbeimine C** are not extensively available in the public domain. However, research on total alkaloids from *Fritillaria cirrhosa* and structurally similar cevanine-type alkaloids provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Anti-fibrotic Activity

Extracts of *Fritillaria* bulbs and related alkaloids, such as peiminine, have demonstrated significant anti-inflammatory and anti-fibrotic properties.[\[3\]](#)[\[4\]](#)[\[5\]](#) These effects are particularly relevant to respiratory conditions like pulmonary fibrosis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

A key mechanism implicated in these activities is the inhibition of the Transforming Growth Factor-beta (TGF- β) and Nuclear Factor-kappa B (NF- κ B) signaling pathways.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The TGF- β pathway is a central regulator of fibrosis, while the NF- κ B pathway is a critical mediator of inflammation.[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[16\]](#) Inhibition of these pathways by *Fritillaria* alkaloids suggests a potential mechanism for their therapeutic effects in inflammatory and fibrotic diseases.

Anticancer Activity

Emerging evidence suggests that alkaloids from *Fritillaria* species may possess anticancer properties.^{[18][19][20][21]} Studies on the total alkaloids of *Bulbus Fritillariae Cirrhosae* have shown antiproliferative activity against various cancer cell lines, including breast cancer.^{[22][23][24][25]} While the specific contribution of **Pingbeimine C** to this activity is unknown, it represents a promising area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for related *Fritillaria* alkaloids. These protocols can serve as a foundation for designing experiments to investigate the biological activities of **Pingbeimine C**.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of steroidal alkaloids from *Fritillaria ussuriensis*.^[26]

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., **Pingbeimine C**) for 1 hour.
- Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
- NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antifibrotic Assay: TGF- β -induced Fibroblast Activation

This protocol is based on studies investigating the antifibrotic effects of cevanine-type alkaloids. [5]

- Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Seeding: Seed the cells in a 6-well plate and grow to confluence.
- Serum Starvation: Serum-starve the cells for 24 hours before treatment.
- Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with TGF- β 1 (e.g., 5 ng/mL) for 48 hours.
- Protein Extraction and Western Blot: Lyse the cells and extract total protein. Perform Western blot analysis to determine the expression levels of fibrotic markers such as α -smooth muscle actin (α -SMA) and fibronectin.
- Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin) to determine the effect of the compound on TGF- β 1-induced protein expression.

In Vitro Anticancer Assay: MTT Cell Viability Assay

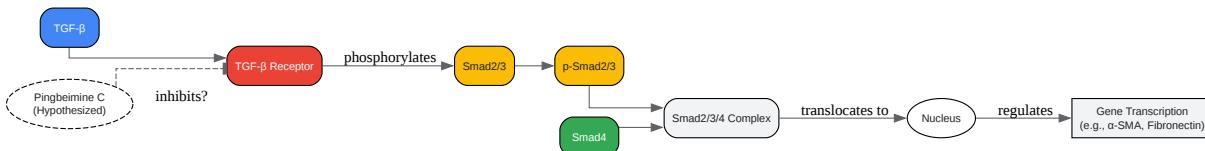
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

- Cell Culture: Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

- MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

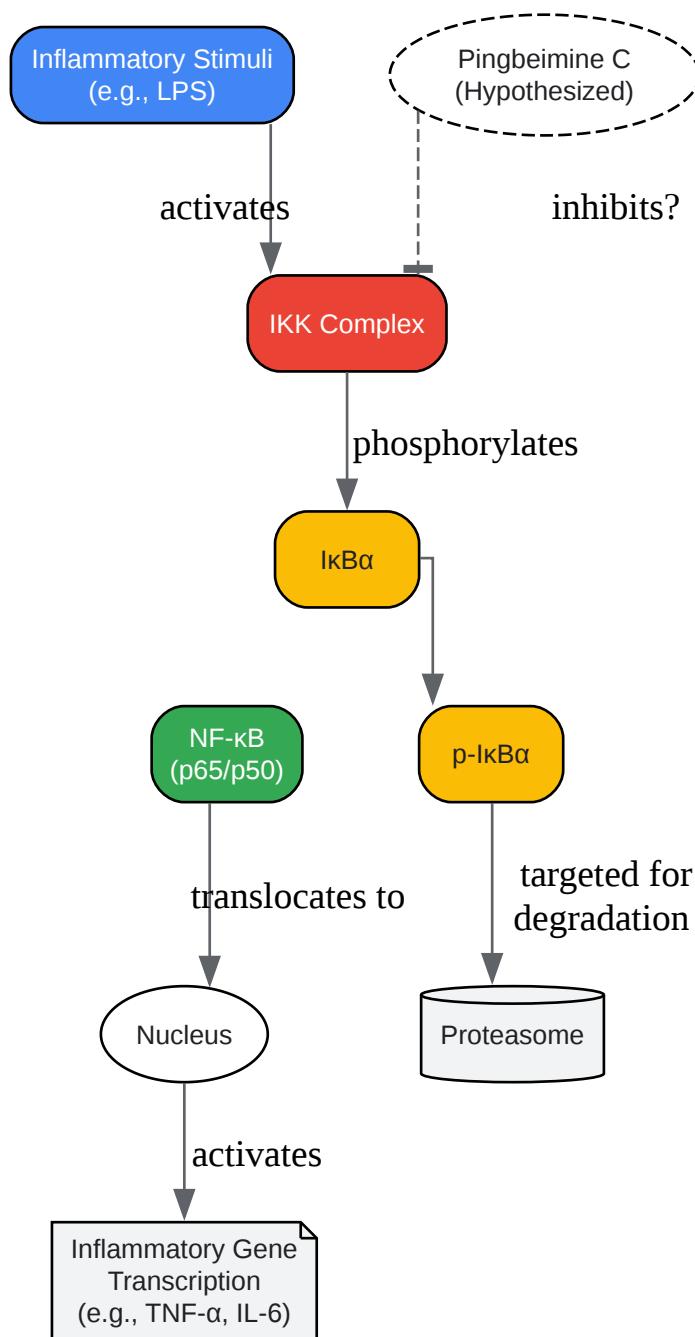
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by **Pingbeimine C** and a general workflow for its investigation.



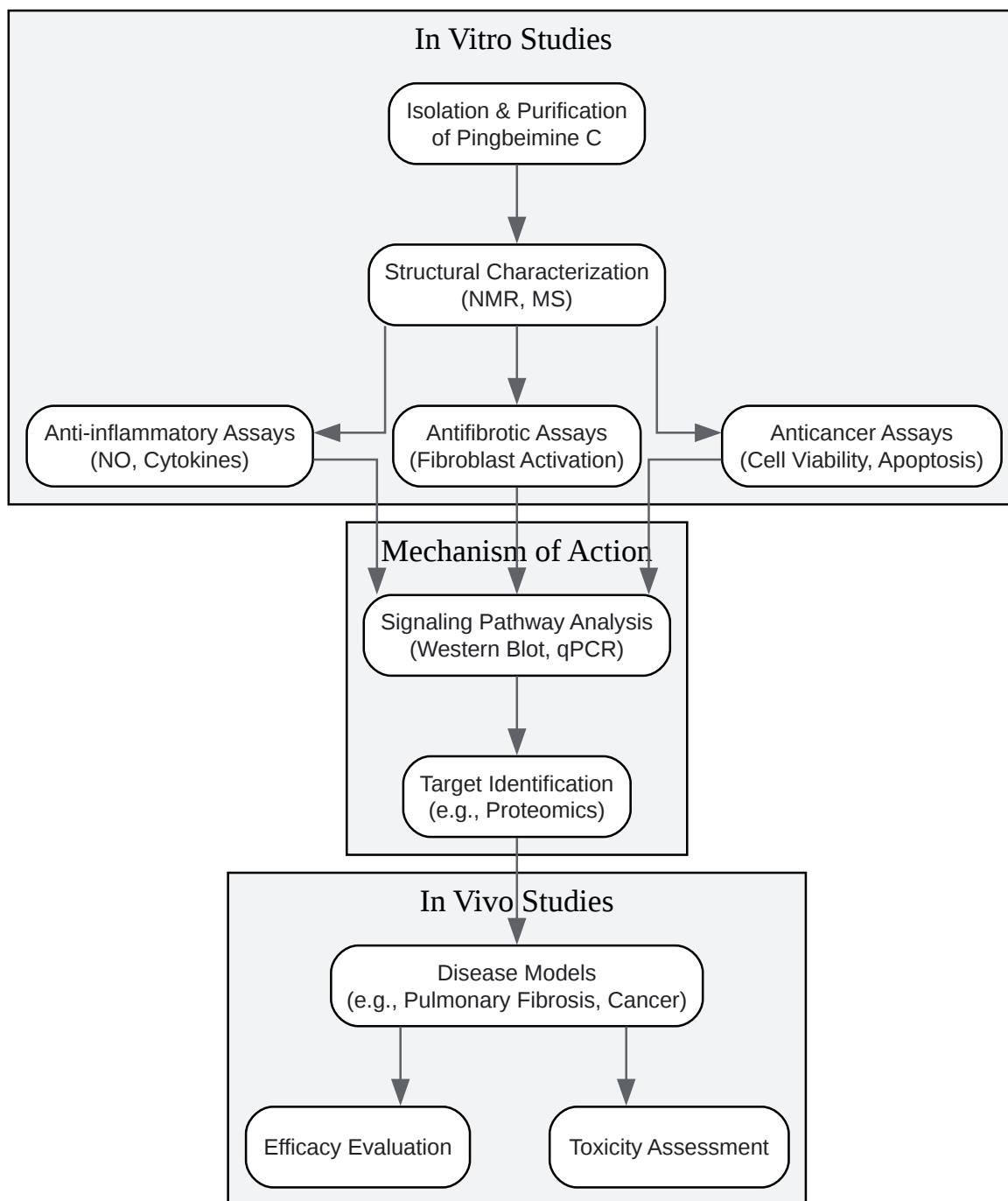
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Caption: Hypothesized inhibition of the TGF-β signaling pathway by **Pingbeimine C**.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway by **Pingbeimine C**.



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Caption: A proposed experimental workflow for the investigation of **Pingbeimine C**.

Conclusion and Future Directions

Pingbeimine C represents an understudied natural product with potential therapeutic value, inferred from the bioactivities of related *Fritillaria* alkaloids. The existing literature strongly suggests that future research should focus on its anti-inflammatory, anti-fibrotic, and anticancer properties. The experimental protocols and hypothesized mechanisms of action outlined in this guide provide a solid framework for initiating such investigations. Elucidating the specific biological targets and signaling pathways modulated by **Pingbeimine C** will be crucial for its potential development as a novel therapeutic agent.

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